

An In-depth Technical Guide to the Thermochemical Properties of Cyclohexylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexylbenzene

Cat. No.: B7769038

[Get Quote](#)

This guide provides a comprehensive overview of the key thermochemical data for **cyclohexylbenzene**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Thermochemical Data of Cyclohexylbenzene

The following tables summarize the essential thermochemical properties of **cyclohexylbenzene** in its liquid and gaseous states. This data is crucial for understanding its behavior in chemical reactions and for process design.

Table 1: Enthalpy Data for **Cyclohexylbenzene**

Property	State	Value	Units	Reference
Standard Net Enthalpy of Combustion, ΔcH°	Liquid	-6688.0 ± 1.2	kJ/mol	[1]
Standard Molar Enthalpy of Formation, ΔfH°	Liquid	-100.8 ± 1.3	kJ/mol	[1]
Standard Molar Enthalpy of Formation, ΔfH°	Gas	-40.5 ± 1.3	kJ/mol	[2]
Enthalpy of Vaporization, $\Delta_{\text{vap}}H$	Liquid	60.3 ± 0.1	kJ/mol	[2]
Enthalpy of Fusion, $\Delta_{\text{fus}}H$	Crystal	13.9 ± 0.1	kJ/mol	[2]

Table 2: Heat Capacity and Entropy Data for **Cyclohexylbenzene**

Property	State	Value	Units	Temperature (K)	Reference
Molar Heat Capacity, C_p	Liquid	253.5	J/mol·K	298.15	[1]
Standard Molar Entropy, S°	Liquid	333.1 ± 2.0	J/mol·K	298.15	[3]
Standard Molar Entropy, S°	Ideal Gas	433.9 ± 4.4	J/mol·K	298.15	[3]

Experimental Protocols

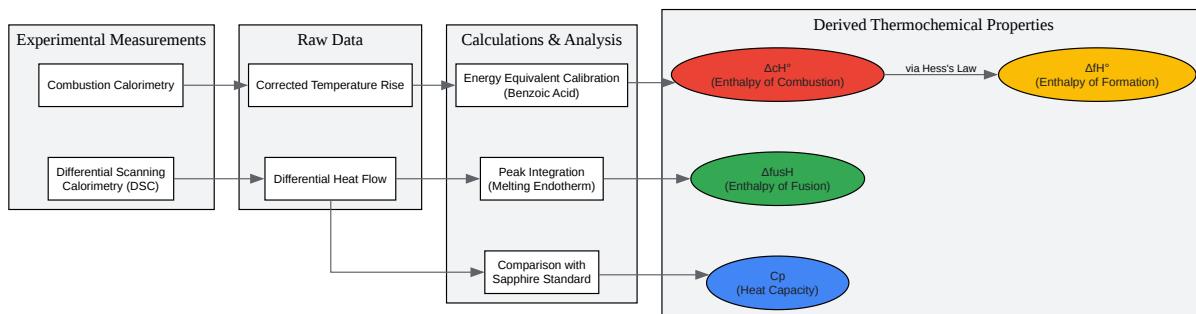
The thermochemical data presented in this guide are derived from meticulous experimental work. The primary methods employed in the cited literature include combustion calorimetry and differential scanning calorimetry.

2.1. Combustion Calorimetry

The standard enthalpy of combustion of **cyclohexylbenzene** was determined using a rotating-bomb calorimeter.

- **Apparatus:** A platinum-lined, rotating-bomb calorimeter was used to ensure complete combustion and to bring all final products into a uniform state.
- **Sample Preparation:** The **cyclohexylbenzene** sample, with a purity greater than 99.9%, was sealed in a polyester bag. A known mass of the sample was placed in a platinum crucible.
- **Procedure:** The bomb was charged with 3.04 MPa of pure oxygen. The sample was ignited by a cotton fuse. The bomb was rotated to ensure that the final solution was saturated with carbon dioxide and that all surfaces were washed with the solution.
- **Data Analysis:** The energy equivalent of the calorimeter was determined using benzoic acid as a standard. The corrected temperature rise was measured, and corrections were made for the heat of formation of nitric acid from the residual nitrogen in the bomb. The standard enthalpy of combustion was then calculated from the experimental data. The uncertainty in the values is the final overall standard deviation.

2.2. Differential Scanning Calorimetry (DSC)


The heat capacities and enthalpy of fusion of **cyclohexylbenzene** were determined using differential scanning calorimetry.

- **Apparatus:** A differential scanning calorimeter capable of operating in the temperature range of 220 K to 475 K was utilized.
- **Sample Preparation:** A known mass of the high-purity **cyclohexylbenzene** sample was hermetically sealed in an aluminum pan.

- Procedure: The sample was cooled to the starting temperature and then heated at a constant rate. The differential heat flow to the sample and a reference pan was measured as a function of temperature.
- Data Analysis: The heat capacity of the sample was calculated by comparing the heat flow to that of a sapphire standard. The enthalpy of fusion was determined by integrating the area of the melting peak. The data was fitted to a polynomial to describe the heat capacity as a function of temperature. For the solid phase (220 to 280.5 K), the heat capacity is described by $C_p(c) = 0.8803(T/K) - 29.2 \text{ J/mol}\cdot\text{K}$, and for the liquid phase (280.5 to 475 K), it is described by $C_p(l) = 0.6130(T/K) + 80.4 \text{ J/mol}\cdot\text{K}$.^[1]

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical properties of a substance like **cyclohexylbenzene**.

[Click to download full resolution via product page](#)

Workflow for Thermochemical Property Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, cyclohexyl- [webbook.nist.gov]
- 2. Benzene, cyclohexyl- [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Cyclohexylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769038#thermochemical-data-for-cyclohexylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

